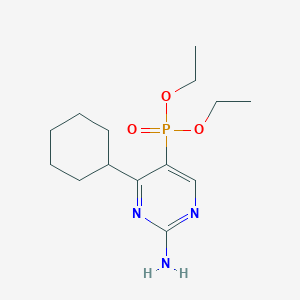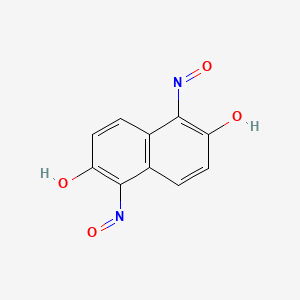
2,6-Di-tert-butyl-4-(4-nitroanilino)phenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,6-Di-tert-butyl-4-(4-nitroanilino)phenol is an organic compound characterized by the presence of bulky tert-butyl groups and a nitroanilino substituent on a phenolic ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Di-tert-butyl-4-(4-nitroanilino)phenol typically involves the nitration of 2,6-Di-tert-butylphenol followed by the introduction of the anilino group. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to avoid over-nitration. The subsequent introduction of the anilino group can be achieved through a nucleophilic substitution reaction using 4-nitroaniline.
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration and substitution reactions, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process.
Analyse Des Réactions Chimiques
Types of Reactions
2,6-Di-tert-butyl-4-(4-nitroanilino)phenol can undergo various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The nitro group can be reduced to an amino group under hydrogenation conditions.
Substitution: The phenolic hydrogen can be substituted with other functional groups through electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Electrophilic reagents such as bromine or chloromethyl methyl ether can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of 2,6-Di-tert-butyl-4-(4-aminoanilino)phenol.
Substitution: Formation of various substituted phenolic derivatives.
Applications De Recherche Scientifique
2,6-Di-tert-butyl-4-(4-nitroanilino)phenol has several applications in scientific research:
Chemistry: Used as a precursor for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized as an additive in polymers and resins to enhance stability and performance.
Mécanisme D'action
The mechanism of action of 2,6-Di-tert-butyl-4-(4-nitroanilino)phenol involves its interaction with molecular targets such as enzymes and receptors. The bulky tert-butyl groups can influence the compound’s binding affinity and specificity, while the nitroanilino group can participate in redox reactions. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,6-Di-tert-butylphenol: A related compound with antioxidant properties.
2,6-Di-tert-butyl-4-methylphenol: Known for its use as a food additive and preservative.
Butylated hydroxytoluene (BHT): A widely used antioxidant in food and cosmetics.
Uniqueness
2,6-Di-tert-butyl-4-(4-nitroanilino)phenol is unique due to the presence of both tert-butyl and nitroanilino groups, which confer distinct chemical and biological properties
Propriétés
Numéro CAS |
115870-84-3 |
|---|---|
Formule moléculaire |
C20H26N2O3 |
Poids moléculaire |
342.4 g/mol |
Nom IUPAC |
2,6-ditert-butyl-4-(4-nitroanilino)phenol |
InChI |
InChI=1S/C20H26N2O3/c1-19(2,3)16-11-14(12-17(18(16)23)20(4,5)6)21-13-7-9-15(10-8-13)22(24)25/h7-12,21,23H,1-6H3 |
Clé InChI |
NPGOMONAMDYFNX-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)NC2=CC=C(C=C2)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Tetrachloro[(trimethylsilyl)methylidene]tungsten](/img/structure/B14290543.png)




![1-Phenyl-3-[4-(trifluoromethyl)phenyl]propane-1,3-dione](/img/structure/B14290562.png)


![N-[1-(Diethylamino)-1-oxopropan-2-yl]-3,5-dinitrobenzamide](/img/structure/B14290584.png)

![2-[(Pyridin-4-yl)methyl]-3,4,5,6,7,8-hexahydrophenanthren-1(2H)-one](/img/structure/B14290596.png)


